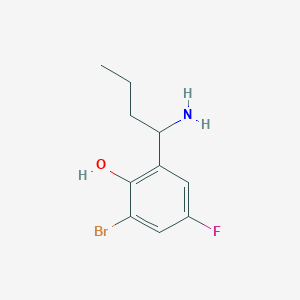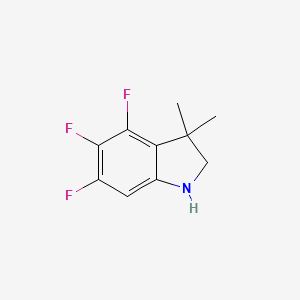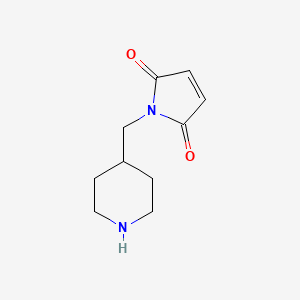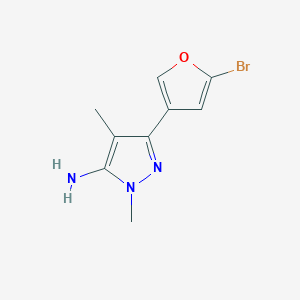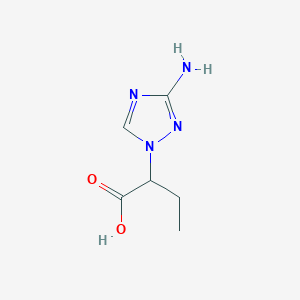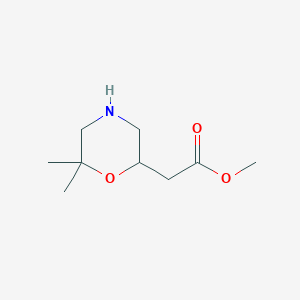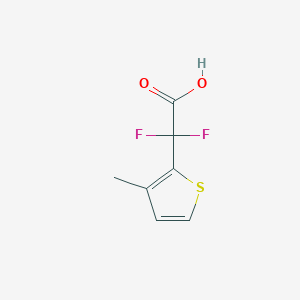
2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H6F2O2S It is characterized by the presence of a difluoromethyl group attached to a thiophene ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid typically involves the introduction of difluoromethyl groups to a thiophene derivative. One common method is the reaction of 3-methylthiophene with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Uniqueness
2,2-Difluoro-2-(3-methylthiophen-2-yl)acetic acid is unique due to the presence of both a difluoromethyl group and a thiophene ring This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents or ring structures
Propriétés
Formule moléculaire |
C7H6F2O2S |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2,2-difluoro-2-(3-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O2S/c1-4-2-3-12-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
VFSSCQJUHUTCCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


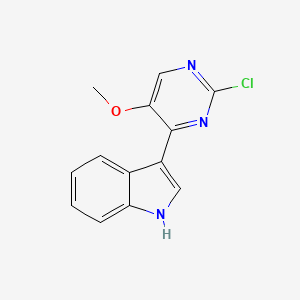

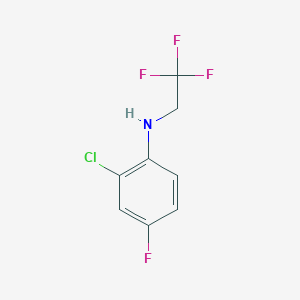

![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
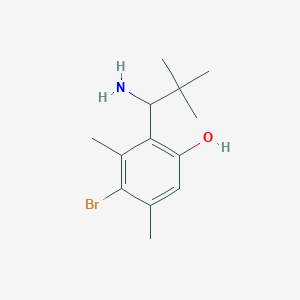

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
